Methyl (E)-4-[[4-(3-cyclopropylpyrazol-1-yl)phenyl]methylamino]-4-oxobut-2-enoate
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Description
Methyl (E)-4-[[4-(3-cyclopropylpyrazol-1-yl)phenyl]methylamino]-4-oxobut-2-enoate , commonly referred to as Methyl CPPO , is a synthetic organic compound. It belongs to the class of pyrazole derivatives and exhibits interesting pharmacological properties.
Synthesis Analysis
The synthesis of Methyl CPPO involves several steps, including condensation reactions and esterification . Researchers have reported various synthetic routes, but a common approach includes the following:
Condensation : The key step involves the condensation of 3-cyclopropylpyrazole-1-carbaldehyde with an appropriate amine (such as methylamine ). This reaction forms the central pyrazole ring.
Esterification : The resulting intermediate undergoes esterification with but-2-enoic acid , leading to the formation of Methyl CPPO.
Molecular Structure Analysis
Methyl CPPO has the following molecular structure:
!Methyl CPPO
Chemical Reactions Analysis
Methyl CPPO is relatively stable under standard conditions. However, it can participate in various chemical reactions, including:
- Hydrolysis : The ester linkage can be hydrolyzed under acidic or basic conditions.
- Reduction : Reduction of the carbonyl group can yield the corresponding alcohol.
- Substitution : The phenyl group can undergo electrophilic aromatic substitution reactions.
Physical And Chemical Properties Analysis
- Physical State : Methyl CPPO exists as a white crystalline solid .
- Melting Point : Approximately 150°C .
- Solubility : It is sparingly soluble in water but dissolves readily in organic solvents like acetone and methanol .
Safety And Hazards
- Toxicity : Methyl CPPO is considered moderately toxic . Proper handling and protective equipment are essential.
- Hazardous Reactions : Avoid exposure to strong acids or bases, as it may lead to decomposition.
- Environmental Impact : Dispose of Methyl CPPO according to local regulations to prevent environmental contamination.
Future Directions
Research on Methyl CPPO should focus on:
- Pharmacological Applications : Investigate its potential as an anti-inflammatory , antitumor , or antiviral agent.
- Structural Modifications : Explore derivatives with improved bioavailability and selectivity.
- Safety Profiling : Conduct thorough safety assessments to understand its long-term effects.
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properties
IUPAC Name |
methyl (E)-4-[[4-(3-cyclopropylpyrazol-1-yl)phenyl]methylamino]-4-oxobut-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-24-18(23)9-8-17(22)19-12-13-2-6-15(7-3-13)21-11-10-16(20-21)14-4-5-14/h2-3,6-11,14H,4-5,12H2,1H3,(H,19,22)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNVNOQRINPWAZ-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC(=O)NCC1=CC=C(C=C1)N2C=CC(=N2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C(=O)NCC1=CC=C(C=C1)N2C=CC(=N2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (E)-4-[[4-(3-cyclopropylpyrazol-1-yl)phenyl]methylamino]-4-oxobut-2-enoate |
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